7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine
Description
Properties
Molecular Formula |
C4H5ClN6 |
|---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
7-chloro-2,3-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C4H5ClN6/c5-2-1-3(10-11-9-1)8-4(6)7-2/h9,11H,(H3,6,7,8,10) |
InChI Key |
JRWDHBRVKDNPSN-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NNN1)N=C(N=C2Cl)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine
General Synthetic Strategy
The synthesis of fused triazolopyrimidines such as this compound typically involves:
- Construction of the triazole ring.
- Formation of the pyrimidine ring via cyclocondensation.
- Introduction of the chloro substituent at the 7-position.
- Amination at the 5-position.
The key step often involves the chlorination of a hydroxy-substituted triazolopyrimidine intermediate using phosphorus oxychloride (POCl3), followed by substitution with an amine to install the 5-amine group.
Specific Synthetic Routes
Chlorination and Amination via POCl3
A representative method for preparing 7-chloro derivatives of triazolopyrimidines involves chlorination of hydroxy-substituted precursors with POCl3. For example, chlorination of 7-hydroxy-triazolo[1,5-a]pyrimidine derivatives with POCl3 yields the corresponding 7-chloro compounds. Subsequent treatment with ammonia or substituted amines in solvents such as ethanol or DMF in the presence of potassium carbonate leads to the formation of 7-chloro-5-amine derivatives.
Cyclocondensation Approach
An alternative approach involves cyclocondensation of 3-amino-1,2,4-triazole derivatives with β-dicarbonyl compounds such as ethyl acetoacetate or diethyl malonate under reflux in acidic media (e.g., acetic acid). This forms the fused triazolopyrimidine ring system with hydroxy substituents, which can be converted to chloro derivatives by chlorination.
Pd-Catalyzed Reactions and Hydrogenation
In related triazolopyrimidine systems, palladium-catalyzed reactions have been employed to introduce amino and other substituents. For example, Pd-catalyzed coupling of chloropyridines with anilines followed by hydrogenation can yield diamines that cyclize to triazolopyrimidines. These intermediates can be further functionalized to introduce chloro and amino groups at desired positions.
Representative Example from Literature
- Starting from 3-amino-1,2,4-triazole and ethyl acetoacetate, condensation in acetic acid produces 7-hydroxy-triazolo[1,5-a]pyrimidine.
- Treatment with POCl3 converts the hydroxy group to a chloro substituent at the 7-position.
- Reaction with ammonia or amines in ethanol/DMF with potassium carbonate furnishes the 7-chloro-5-amine derivative.
This method is efficient and widely used in the synthesis of various substituted triazolopyrimidines.
Research Findings and Analysis
- Chlorination with phosphorus oxychloride is a reliable method for introducing the chloro substituent at the 7-position of triazolopyrimidines.
- The amination step proceeds smoothly under mild basic conditions, typically using potassium carbonate in polar solvents, facilitating nucleophilic substitution at the 5-position.
- Variations in the substituents on the triazole or pyrimidine rings can be introduced by selecting appropriate starting β-dicarbonyl compounds or amines, allowing for structural diversity.
- Pd-catalyzed methodologies provide alternative routes to functionalized triazolopyrimidines but are more common in related systems rather than this exact compound.
- The described synthetic routes are supported by multiple peer-reviewed publications, indicating robustness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine is C4H5ClN6, with a molecular weight of approximately 170.56 g/mol. The compound features a unique triazolopyrimidine framework that contributes to its reactivity and potential interactions with biological targets. The presence of chlorine at the 7-position enhances its biological activity by facilitating interactions with various enzymes and receptors.
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. Studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cellular proliferation. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects in vitro against breast cancer and leukemia cells .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its effectiveness in inhibiting bacterial growth suggests potential applications in treating infections caused by resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
3. Anti-inflammatory Effects
In preclinical studies, this compound has demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This property makes it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis .
Biochemical Mechanisms
The interaction of this compound with biological macromolecules has been a focus of research to elucidate its mechanisms of action. Studies have shown that it can act as an enzyme inhibitor by binding to active sites on target enzymes, thus altering their activity .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Antitumor Efficacy in Vivo : A study conducted on murine models revealed that treatment with this compound resulted in significant tumor regression compared to control groups. The study measured tumor size reduction and overall survival rates .
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics .
- Inflammation Model : In a model of induced inflammation in rats, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Mechanism of Action
The mechanism of action of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, as a potential CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Triazolopyrimidines
Key Findings and Implications
- Substituent Effects : Chloro groups at position 7 are common in both triazolopyrimidines and oxazolopyrimidines, but bioactivity varies with the heterocyclic core. For instance, triazolopyrimidines target peroxidases, while oxazolopyrimidines modulate lipid-metabolizing enzymes .
- Stability Concerns : The target compound’s sensitivity to storage conditions suggests a need for formulation optimization compared to more stable analogues like 2,7-dimethyl-oxazolo derivatives .
Biological Activity
7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique triazolopyrimidine framework contributes to its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by various studies and data.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 170.56 g/mol
- CAS Number : 88780-84-1
Antitumor Activity
Recent studies have highlighted the compound's potential as an inhibitor of lysine-specific demethylase 1 (LSD1), which plays a critical role in cancer progression. For instance, a study demonstrated that compound 27 (a derivative of the triazolo[4,5-d]pyrimidine series) exhibited an IC of 0.564 μM against LSD1, significantly inhibiting cell migration in MGC-803 gastric cancer cells . The structure–activity relationship (SAR) studies indicated that specific substitutions on the triazolo[4,5-d]pyrimidine scaffold enhance its inhibitory potency against LSD1.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. A comparative analysis with structurally similar compounds revealed that certain derivatives possess significant antibacterial effects. For example, analogs with modifications at the 7-position demonstrated enhanced activity against various bacterial strains, indicating the importance of structural variations in optimizing antimicrobial efficacy.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through its effects on cyclooxygenase (COX) enzymes. In vitro studies reported that derivatives of this compound effectively suppressed COX-2 activity with IC values comparable to established anti-inflammatory drugs like celecoxib . This suggests that modifications to the triazolo[4,5-d]pyrimidine structure can lead to compounds with potent anti-inflammatory effects.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies:
| Compound Name | Structure | Notable Activities |
|---|---|---|
| Compound 27 | Triazolo[4,5-d]pyrimidine derivative | LSD1 inhibitor (IC = 0.564 μM) |
| Thiazolo[4,5-d]pyrimidines | Sulfur substitution | Antibacterial activity |
| 7-Methylthiazolo[4,5-d]pyrimidine | Methyl substitution at 7-position | Antimicrobial effects |
Case Studies
- Inhibition of Cancer Cell Migration : In a study involving MGC-803 cells treated with compound 27, researchers observed a dose-dependent decrease in cell migration and an accumulation of H3K4me2, indicating effective inhibition of LSD1 activity .
- Anti-inflammatory Efficacy : Compounds derived from this scaffold were tested in carrageenan-induced paw edema models and showed significant reductions in inflammation markers compared to controls .
Q & A
Q. What are the optimal synthetic routes for 7-chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization reactions starting from pyrimidine or triazole precursors. Key steps include halogenation (chlorination at position 7) and amine group introduction at position 4. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) significantly impact yield and purity. For example, using ethyl orthoformate and concentrated HCl under reflux can facilitate cyclization, but side reactions (e.g., over-oxidation) may occur if stoichiometry is not tightly controlled . Optimization via Design of Experiments (DoE) methodologies, such as factorial designs, can systematically identify critical parameters .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- NMR : H and C NMR are critical for confirming the fused triazole-pyrimidine ring system and substituent positions. For instance, the chlorine atom at position 7 induces distinct deshielding effects on adjacent protons .
- IR Spectroscopy : Peaks near 1090 cm (C-Cl stretching) and 3300–3500 cm (N-H stretching) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHClN) and fragmentation patterns .
Q. How does solubility in organic solvents influence its applicability in biological assays?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited solubility in water. Pre-formulation studies using co-solvents (e.g., PEG 400) or micellar encapsulation can enhance bioavailability for in vitro testing. Solubility data for analogous compounds suggest logP values ~1.5–2.0, indicating moderate lipophilicity .
Advanced Research Questions
Q. What computational methods can predict the reactivity of the chloro substituent in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for substitution at position 6. For example, the chloro group’s electron-withdrawing nature increases susceptibility to attack by nucleophiles like amines or thiols. Molecular electrostatic potential (MEP) maps highlight electrophilic regions, guiding synthetic modifications .
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent concentrations). A meta-analysis approach is recommended:
- Normalize data using IC values adjusted for solvent interference.
- Apply multivariate regression to identify confounding variables (e.g., pH, serum content).
- Validate findings via orthogonal assays (e.g., SPR binding vs. cellular viability) .
Q. What strategies improve regioselectivity in derivatization reactions targeting the triazole ring?
- Directing Groups : Introducing temporary protecting groups (e.g., Boc on the amine) can steer electrophilic attacks to specific positions.
- Catalytic Control : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) selectively functionalize the triazole ring without disrupting the pyrimidine core .
Q. How can in silico screening prioritize derivatives for antimicrobial activity?
Structure-based virtual screening (SBVS) against microbial targets (e.g., dihydrofolate reductase) using docking software (AutoDock Vina, Schrödinger) identifies high-affinity candidates. Pharmacophore models should emphasize hydrogen-bonding motifs (amine and triazole) and hydrophobic contacts (chlorine and ethyl groups) .
Methodological Tables
Table 1: Key Synthetic Parameters and Outcomes
| Parameter | Optimal Range | Impact on Yield/Purity | Evidence Source |
|---|---|---|---|
| Temperature | 80–100°C | Higher temps reduce byproducts | |
| Solvent | DMF or EtOH/HO | Polar solvents enhance cyclization | |
| Catalyst | Pd(OAc) | Improves cross-coupling efficiency |
Table 2: Common Analytical Challenges and Solutions
| Challenge | Resolution Method |
|---|---|
| Overlapping NMR peaks | 2D NMR (COSY, HSQC) for unambiguous assignment |
| Low MS ionization efficiency | Derivatization with trifluoroacetyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
